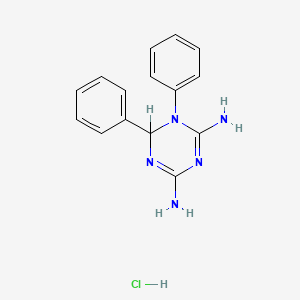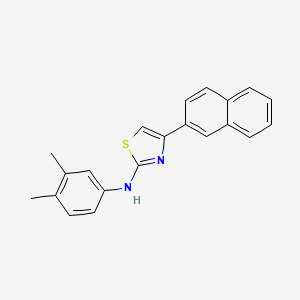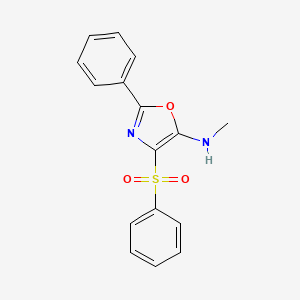![molecular formula C21H32N2O3 B5069972 3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5069972.png)
3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as ML352 and has been widely studied for its potential in treating various diseases.
作用機序
The mechanism of action of ML352 is not fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp70. Hsp70 is a chaperone protein that helps in the folding and stabilization of other proteins. In cancer cells, Hsp70 is overexpressed and plays a role in promoting cell survival and resistance to chemotherapy. By inhibiting the activity of Hsp70, ML352 can induce cancer cell death and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, Hsp70 is also overexpressed and plays a role in the accumulation of misfolded proteins. By inhibiting the activity of Hsp70, ML352 can prevent the accumulation of misfolded proteins and protect neurons from damage.
Biochemical and Physiological Effects:
ML352 has been shown to have potent anti-cancer activity in vitro and in vivo. It can induce cancer cell death and sensitize cancer cells to chemotherapy. ML352 has also been shown to have neuroprotective effects in vitro and in vivo. It can prevent the accumulation of misfolded proteins and protect neurons from damage. ML352 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the advantages of ML352 is its potent anti-cancer and neuroprotective effects. It has been shown to be effective against different types of cancer cells and has potential in treating neurodegenerative diseases. ML352 also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of ML352 is its limited solubility in water, which can make it difficult to administer in vivo. The synthesis method for ML352 is also complex and requires multiple steps, which can be time-consuming and expensive.
将来の方向性
There are several future directions for ML352. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more water-soluble derivatives of ML352 to improve its bioavailability and efficacy in vivo. ML352 can also be further studied for its potential in treating other diseases, such as viral infections and autoimmune diseases. Finally, the mechanism of action of ML352 can be further elucidated to identify potential targets for drug development.
合成法
The synthesis of ML352 involves a multi-step process that starts with the reaction of 2-allyloxybenzyl chloride with piperidine to form 2-(allyloxy)benzylpiperidine. This intermediate is then reacted with 2-methoxyethylamine to form the final product, ML352. The synthesis method has been optimized to achieve a high yield of the final product with a purity of greater than 95%.
科学的研究の応用
ML352 has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and melanoma. ML352 has also been shown to have neuroprotective effects and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-3-15-26-20-7-5-4-6-19(20)17-23-13-10-18(11-14-23)8-9-21(24)22-12-16-25-2/h3-7,18H,1,8-17H2,2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJYZIQFLMZNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5069890.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5069893.png)


![1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5069902.png)
![N-ethyl-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]-2-nitroaniline](/img/structure/B5069910.png)
![2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5069930.png)
![4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5069932.png)
![5-{5-chloro-2-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069940.png)


![ethyl (2-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5069964.png)

